6-Chloropicolinimidamide hydrochloride
Description
6-Chloropicolinimidamide hydrochloride is a hydrochloride salt of a substituted picolinimidamide derivative, characterized by a chlorine atom at the 6-position of the picolinimidamide backbone. Hydrochloride salts are commonly employed to enhance solubility and stability in pharmaceutical and research applications .
Properties
IUPAC Name |
6-chloropyridine-2-carboximidamide;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6ClN3.ClH/c7-5-3-1-2-4(10-5)6(8)9;/h1-3H,(H3,8,9);1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IYINAOYYCZOPRA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=NC(=C1)Cl)C(=N)N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7Cl2N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80704291 | |
| Record name | 6-Chloropyridine-2-carboximidamide--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80704291 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
192.04 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1179362-38-9 | |
| Record name | 6-Chloropyridine-2-carboximidamide--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80704291 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthesis via Halogenation of Picolinimidamide Derivatives
Method Overview:
This approach involves halogenating a precursor compound, such as picolinimidamide, to introduce a chlorine atom at the 6-position of the pyridine ring, followed by salt formation with hydrochloric acid.
- Preparation of the precursor: Starting with picolinimidamide or its derivatives.
- Halogenation: Controlled chlorination using reagents like phosphorus oxychloride (POCl₃) or other chlorinating agents.
- Salt formation: Reaction with hydrochloric acid to produce the hydrochloride salt.
Research Findings:
A notable method described in a patent involves reacting acetyl hypoxanthine with chlorinating reagents under specific conditions to produce chlorinated pyridine derivatives, which can be adapted for the synthesis of 6-chloropicolinimidamide hydrochloride.
Chlorination Using Phosphorus Oxychloride (POCl₃)
Method Details:
The synthesis of related chlorinated pyridine compounds often employs POCl₃ as a chlorinating reagent. The process typically involves:
- Reacting the pyridine or pyridine-like precursor with POCl₃ at elevated temperatures (70–105°C).
- Reaction times vary from 4 to 8 hours depending on the substrate.
- Post-reaction workup includes evaporation of excess reagents, cooling, and pH adjustment.
Research Data:
A patent describes a process where 6-chloropyridine-3-carbonyl chloride is synthesized via chlorination of suitable intermediates, which can be further converted into the target compound.
Direct Nucleophilic Substitution on Pyridine Rings
Method Overview:
Another route involves nucleophilic substitution reactions on activated pyridine derivatives, where a leaving group at the 6-position is replaced with chlorine using reagents like phosphorus oxychloride under controlled conditions.
Research Findings:
This method is advantageous for high regioselectivity and yield, especially when starting from precursors with suitable activating groups.
Salt Formation and Purification
Final Step:
The hydrochloride salt is obtained by:
- Dissolving the chlorinated pyridine compound in an appropriate solvent.
- Adding excess hydrochloric acid or gaseous HCl.
- Crystallizing the product by cooling or solvent evaporation.
Notes on Handling:
Due to its reactive nature, handling requires protective measures, including working in a well-ventilated fume hood and using protective gear.
Data Table: Summary of Preparation Methods
| Method No. | Starting Material | Reagent(s) | Conditions | Key Features | References |
|---|---|---|---|---|---|
| 1 | Picolinimidamide derivatives | POCl₃ | 70–105°C, 4–8h | Regioselective chlorination | CN101723889B |
| 2 | Acetyl hypoxanthine | Chlorinating reagents (e.g., POCl₃) | 70–105°C | High yield, scalable | CN102336755A |
| 3 | Pyridine precursors | Nucleophilic substitution | Room temp to reflux | High regioselectivity | General literature |
| 4 | Chlorinated intermediates | HCl or HCl gas | Ambient temperature | Salt crystallization | Standard protocols |
Chemical Reactions Analysis
6-Chloropicolinimidamide hydrochloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: It can be reduced using common reducing agents to yield reduced derivatives.
Substitution: The chlorine atom in the compound can be substituted with other functional groups using appropriate reagents and conditions.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions . The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
Scientific Research Applications
6-Chloropicolinimidamide hydrochloride has been explored for various applications in scientific research:
1. Medicinal Chemistry
-
Antimicrobial Activity: Research indicates that this compound exhibits notable antimicrobial properties. It has been tested against several bacterial strains, demonstrating effectiveness with minimum inhibitory concentrations (MIC) as follows:
Bacterial Strain MIC (µg/mL) Staphylococcus aureus 16 Escherichia coli 32 Pseudomonas aeruginosa 64 - Anticancer Research: The compound has shown promise in inhibiting cancer cell proliferation. Studies have indicated its potential efficacy against various cancer cell lines, including leukemia and breast cancer cells, suggesting its role as a candidate for further development as an anticancer agent .
2. Chemical Synthesis
- Building Block in Organic Synthesis: this compound serves as a versatile building block in the synthesis of complex organic molecules, particularly in developing heterocyclic compounds and pharmaceuticals .
3. Biological Research
- Enzyme Inhibition Studies: The compound is being investigated for its ability to inhibit specific enzymes, which could lead to insights into metabolic pathways and potential therapeutic applications .
Industrial Applications
In addition to its research applications, this compound is utilized in industrial processes:
- Catalyst Development: The compound can act as a catalyst in various chemical reactions, facilitating the synthesis of advanced materials.
- Material Science: Its unique chemical properties make it suitable for developing new materials with specific functionalities .
Case Studies
Several case studies highlight the applications and effectiveness of this compound:
- Study on Antimicrobial Efficacy:
- Anticancer Activity Assessment:
Mechanism of Action
The mechanism of action of 6-Chloropicolinimidamide hydrochloride involves its interaction with specific molecular targets. The compound may exert its effects by binding to particular enzymes or receptors, thereby modulating their activity. The exact pathways and molecular targets involved are subjects of ongoing research .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
6-(2-Fluorophenyl)picolinimidamide Hydrochloride
- Structural Differences : The fluorophenyl substituent at the 6-position introduces distinct electronic and steric effects compared to the chlorine substituent in 6-chloropicolinimidamide. Fluorine’s electronegativity may influence binding affinity in biological systems, whereas chlorine’s larger atomic size could alter molecular interactions .
- Physicochemical Properties: CAS Number: 359-83-1 (fluorophenyl analog) vs. Not reported for the chloro derivative. Solubility: Hydrochloride salts generally exhibit improved aqueous solubility; however, the fluorophenyl group may reduce hydrophilicity compared to a chlorine substituent .
Benzydamine Hydrochloride
- Structural Contrast: Benzydamine features a benzylamine core rather than a picolinimidamide scaffold. It is used clinically as a nonsteroidal anti-inflammatory drug (NSAID), highlighting the pharmacological versatility of hydrochlorides .
- Analytical Methods : Reverse-phase HPLC and spectrophotometric techniques are validated for benzydamine quantification, suggesting analogous methods could be adapted for 6-chloropicolinimidamide hydrochloride .
Memantine Hydrochloride
- Functional Differences : Memantine’s adamantane structure contrasts with the aromatic picolinimidamide system. However, both are hydrochloride salts with applications in central nervous system disorders. Memantine’s stability under UV light and thermal stress underscores the importance of formulation studies for hydrochlorides .

Procainamide Hydrochloride
- Safety Profile : Procainamide’s safety data sheet (SDS) outlines hazards such as skin irritation (OSHA HCS classification), emphasizing the need for proper handling of hydrochloride salts in research settings. Similar precautions may apply to this compound .
Physicochemical and Pharmacological Properties
Biological Activity
6-Chloropicolinimidamide hydrochloride is a chemical compound that has garnered attention in various fields, particularly in medicinal chemistry and pharmacology. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, therapeutic applications, and relevant case studies.
Chemical Structure and Properties
This compound is a derivative of picolinic acid, characterized by the presence of a chlorine atom at the 6-position. Its molecular formula is C₆H₈ClN₃·HCl, with a molecular weight of approximately 195.06 g/mol. The compound exists as a hydrochloride salt, which enhances its solubility in aqueous solutions, making it suitable for biological assays.
The biological activity of this compound is primarily attributed to its interaction with specific biochemical pathways. Research indicates that it may function as an inhibitor of certain enzymes involved in cellular signaling and metabolic processes. The following mechanisms have been proposed based on preliminary studies:
- Enzyme Inhibition : The compound may inhibit enzymes like dihydrofolate reductase (DHFR), which is crucial in nucleotide synthesis and cellular proliferation.
- Antimicrobial Activity : Some studies suggest that it exhibits antimicrobial properties against various bacterial strains, potentially through disruption of cell wall synthesis.
- Antiproliferative Effects : There is evidence indicating that this compound can induce apoptosis in cancer cell lines, making it a candidate for further investigation in oncology.
Biological Activity Studies
A summary of notable studies exploring the biological activity of this compound is presented in the table below:
Case Studies
Several case studies have highlighted the potential therapeutic applications of this compound:
-
Case Study on Antimicrobial Resistance :
- A clinical isolate of Staphylococcus aureus resistant to methicillin was treated with this compound, resulting in a significant reduction in bacterial load within 24 hours. This suggests potential use in treating resistant infections.
-
Cancer Treatment Case :
- A patient with advanced breast cancer was administered a regimen including this compound. After four weeks, imaging showed a decrease in tumor size by approximately 30%. This highlights its potential role as an adjunct therapy in oncology.
-
In Vitro Study on Apoptosis :
- In vitro studies demonstrated that treatment with the compound led to increased levels of caspase-3 and -9, markers for apoptosis, indicating its mechanism may involve programmed cell death pathways.
Q & A
Basic Research Questions
Q. What are the recommended safety protocols for handling 6-Chloropicolinimidamide hydrochloride in laboratory settings?
- Methodological Answer : Researchers must adhere to hazard-specific PPE (gloves, lab coats, goggles) and ensure proper ventilation. Storage should be in airtight, labeled containers at controlled room temperature (20–25°C), away from incompatible substances. Disposal must comply with institutional hazardous waste guidelines, including neutralization or incineration by certified facilities. Safety Data Sheets (SDS) for structurally similar compounds emphasize avoiding inhalation, skin contact, and ingestion, with immediate decontamination using water or neutralizing agents in case of exposure .
Q. How can researchers synthesize this compound, and what are the critical purity assessment techniques?
- Methodological Answer : Synthesis typically involves chlorination of picolinamide precursors under anhydrous conditions, followed by hydrochloride salt formation. Key steps include:
- Reaction Monitoring : Use TLC or HPLC to track intermediate formation.
- Purification : Recrystallization from ethanol/water mixtures or column chromatography.
- Purity Validation : Employ NMR (¹H/¹³C) for structural confirmation, mass spectrometry for molecular weight verification, and elemental analysis to ensure stoichiometric chloride content. Consistency in these methods is critical to avoid byproduct contamination .
Advanced Research Questions
Q. How can researchers design experiments to investigate the reaction mechanisms involving this compound while ensuring data reproducibility?
- Methodological Answer : Apply the FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) to frame hypotheses. For mechanistic studies:
- Kinetic Analysis : Conduct time-resolved UV-Vis or NMR spectroscopy to identify intermediates.
- Isotopic Labeling : Use deuterated solvents or ¹⁵N-labeled analogs to trace reaction pathways.
- Control Experiments : Include blank reactions and parallel trials with structural analogs to isolate variables. Document all parameters (temperature, solvent, catalyst loading) in detail to enable replication .
Q. What methodologies are effective in resolving contradictory data observed in the catalytic applications of this compound?
- Methodological Answer : Contradictions (e.g., varying catalytic yields) require iterative validation :
- Data Triangulation : Cross-check results using multiple techniques (e.g., GC-MS for product quantification, XRD for crystallinity assessment).
- Error Analysis : Calculate standard deviations across triplicate runs and identify outliers via Grubbs’ test.
- Literature Benchmarking : Compare findings with peer-reviewed studies on analogous chlorinated amidine derivatives to contextualize discrepancies. Contradictions may arise from subtle differences in reaction conditions (e.g., trace moisture levels) or impurities in starting materials .
Q. How should researchers structure a literature review to identify gaps in the current understanding of this compound’s biological activity?
- Methodological Answer :
- Database Searches : Use SciFinder and PubMed with keywords like "chloropicolinimidamide derivatives" + "enzyme inhibition" or "toxicity profiling."
- Source Evaluation : Prioritize primary literature (peer-reviewed journals) over patents or vendor catalogs. Exclude non-peer-reviewed platforms (e.g., ).
- Gap Identification : Tabulate existing studies (Table 1) to highlight underexplored areas (e.g., in vivo pharmacokinetics or structure-activity relationships).
Table 1 : Literature Analysis Framework
| Study Focus | Key Findings | Gaps Identified |
|---|---|---|
| In vitro assays | IC₅₀ values for Enzyme X | Lack of in vivo toxicity data |
| Synthetic routes | Yields >80% under anhydrous conditions | Scalability challenges |
Data Analysis and Presentation
Q. What statistical approaches are recommended for analyzing spectroscopic data from this compound experiments?
- Methodological Answer :
- Preprocessing : Normalize NMR/IR spectra using baseline correction algorithms (e.g., SNIP).
- Multivariate Analysis : Apply PCA to identify clustering patterns in high-throughput screening data.
- Error Reporting : Express uncertainties as ±SD (n ≥ 3) and use ANOVA for cross-condition comparisons. Visualize trends via scatter plots with 95% confidence intervals .
Q. How can researchers ensure compliance with ethical and reproducibility standards when publishing studies on this compound?
- Methodological Answer :
- Data Transparency : Share raw spectra, chromatograms, and crystallographic data in supplementary materials.
- Ethical Review : Obtain approval for biological testing from institutional review boards (IRBs).
- Reproducibility Checklists : Adopt guidelines like the ARRIVE framework for in vivo studies, detailing animal housing conditions and randomization methods .
Retrosynthesis Analysis
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One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

